4-Propylpiperidin-4-ol
Overview
Description
4-Propylpiperidin-4-ol is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom.
Biochemical Analysis
Biochemical Properties
4-Propylpiperidin-4-ol plays a significant role in biochemical reactions, particularly as a potential antagonist for the chemokine receptor CCR5 . This receptor is crucial for the entry of HIV-1 into host cells. The compound interacts with CCR5 by forming a strong salt-bridge interaction with the receptor’s basic nitrogen atom. Additionally, this compound contains lipophilic groups that enhance its binding affinity .
Cellular Effects
This compound has been shown to influence various cellular processes. It exhibits antagonistic activity against the CCR5 receptor, thereby inhibiting HIV-1 entry into host cells . This interaction affects cell signaling pathways related to HIV infection.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CCR5 receptor. This binding inhibits the receptor’s interaction with HIV-1, preventing the virus from entering host cells . The compound’s structure, featuring a basic nitrogen atom and lipophilic groups, facilitates this interaction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound demonstrates stability under various conditions, maintaining its antagonistic activity against CCR5 .
Dosage Effects in Animal Models
Studies on animal models have shown that the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits HIV-1 entry without significant adverse effects . Higher doses may lead to toxicity and other adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with the CCR5 receptor. The compound may influence the metabolic flux and levels of metabolites associated with HIV-1 infection .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target, the CCR5 receptor . The compound’s activity and function are influenced by its localization within cellular compartments. Post-translational modifications and targeting signals may direct this compound to specific organelles, further modulating its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylpiperidin-4-ol typically involves the reaction of piperidine derivatives with propylating agents under controlled conditions. One common method involves the use of propyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Propylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups such as alkyl, acyl, or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 4-Propylpiperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring structure with one nitrogen atom.
4-Methylpiperidin-4-ol: Similar structure with a methyl group instead of a propyl group.
4-Ethylpiperidin-4-ol: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
4-Propylpiperidin-4-ol is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer distinct properties compared to other piperidine derivatives .
Properties
IUPAC Name |
4-propylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-3-8(10)4-6-9-7-5-8/h9-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPXCWYPFFEOGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCNCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734467 | |
Record name | 4-Propylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923944-30-3 | |
Record name | 4-Propylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30734467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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